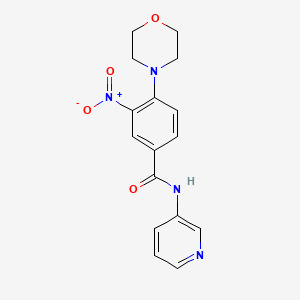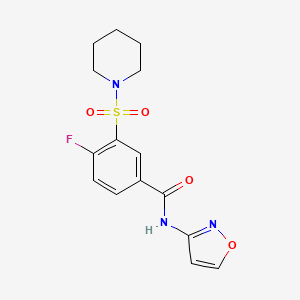
4-(4-morpholinyl)-3-nitro-N-3-pyridinylbenzamide
Vue d'ensemble
Description
4-(4-morpholinyl)-3-nitro-N-3-pyridinylbenzamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPA is a small molecule inhibitor that targets the protein kinases involved in various cellular signaling pathways.
Mécanisme D'action
4-(4-morpholinyl)-3-nitro-N-3-pyridinylbenzamide selectively inhibits the activity of protein kinases involved in various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. By inhibiting these pathways, this compound disrupts the signaling cascades that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines in immune cells, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-morpholinyl)-3-nitro-N-3-pyridinylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for research. This compound has also been shown to have high selectivity for its target kinases, reducing the likelihood of off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental conditions.
Orientations Futures
There are several future directions for research on 4-(4-morpholinyl)-3-nitro-N-3-pyridinylbenzamide. One area of focus is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of this compound's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the efficacy of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Applications De Recherche Scientifique
4-(4-morpholinyl)-3-nitro-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting various protein kinases involved in cellular signaling pathways. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
Propriétés
IUPAC Name |
4-morpholin-4-yl-3-nitro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-16(18-13-2-1-5-17-11-13)12-3-4-14(15(10-12)20(22)23)19-6-8-24-9-7-19/h1-5,10-11H,6-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSJASKYAXAMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NC3=CN=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4403041.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4403044.png)
![N-(2-fluorophenyl)-2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4403054.png)

![4-{[(4-acetylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4403068.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B4403070.png)
![methyl 3-methoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzoate](/img/structure/B4403088.png)

![N-{2-[2-(benzyloxy)phenoxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4403105.png)
![3-[(diisopropylamino)carbonyl]phenyl acetate](/img/structure/B4403107.png)
![[3-(2-allyl-6-chlorophenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4403115.png)


![N-{3-[(3-ethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B4403139.png)